molecular formula C15H14ClNO3 B6409398 3-Amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% CAS No. 1261987-45-4

3-Amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid, 95%

Cat. No. B6409398
CAS RN: 1261987-45-4
M. Wt: 291.73 g/mol
InChI Key: PEKLPGFYWIBRET-UHFFFAOYSA-N
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Description

3-Amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid (3-Amino-5-CEPA) is a synthetic organic compound with a molecular weight of 259.6 g/mol. It is a white, crystalline solid that is soluble in water. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of novel materials and in the production of various chemicals.

Scientific Research Applications

3-Amino-5-CEPA has been studied for its potential applications in scientific research. It has been used as a substrate in the synthesis of various organic compounds, such as 2,3-diaminobenzoic acid and 2-chloro-4-ethoxybenzoic acid. It has also been used in the synthesis of pharmaceuticals, such as the antifungal agent terbinafine, the antibiotic gentamicin, and the anti-inflammatory drug ibuprofen. Additionally, it has been used in the synthesis of materials for use in solar cells and batteries.

Mechanism of Action

3-Amino-5-CEPA is an organic compound that is capable of forming hydrogen bonds with other molecules. This allows it to act as a catalyst in various chemical reactions, such as the synthesis of organic compounds. Additionally, it can act as an inhibitor of certain enzymes, such as tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects
3-Amino-5-CEPA has been shown to have both biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the enzyme tyrosinase and to act as a substrate for the synthesis of organic compounds. In physiological studies, it has been shown to have anti-inflammatory and antioxidant properties, as well as to reduce the severity of allergic reactions.

Advantages and Limitations for Lab Experiments

The use of 3-Amino-5-CEPA in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and it is also easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of chemical reactions. However, it is important to note that 3-Amino-5-CEPA is an unstable compound, and it can decompose in the presence of light or heat. Therefore, it is important to store it in a cool, dark place.

Future Directions

There are several potential future directions for the use of 3-Amino-5-CEPA. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the development of new materials, such as solar cells and batteries. Finally, it could be used to study the biochemical and physiological effects of other compounds, as it has been shown to have both anti-inflammatory and antioxidant properties.

Synthesis Methods

3-Amino-5-CEPA is synthesized using a three-step process. First, 2-chloro-4-ethoxyphenylbenzoic acid is reacted with ammonium chloride and sodium hydroxide. This reaction produces 3-amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid. Second, the product is heated with hydrochloric acid and sodium hydroxide, resulting in the formation of a precipitate. Finally, the precipitate is filtered and washed to obtain the desired product.

properties

IUPAC Name

3-amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-2-20-12-3-4-13(14(16)8-12)9-5-10(15(18)19)7-11(17)6-9/h3-8H,2,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKLPGFYWIBRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691674
Record name 5-Amino-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(2-chloro-4-ethoxyphenyl)benzoic acid

CAS RN

1261987-45-4
Record name 5-Amino-2'-chloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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